Upacicalcet sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Upacicalcet sodium is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. This condition is characterized by elevated levels of parathyroid hormone due to disturbances in calcium, phosphorus, and vitamin D homeostasis. This compound acts on the calcium-sensing receptors of parathyroid cells, thereby inhibiting parathyroid hormone secretion and helping to maintain calcium balance in the body .
準備方法
The synthesis of upacicalcet sodium involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the amino acid backbone, followed by the introduction of the sulfonic acid and chloroarene groups. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed .
化学反応の分析
Upacicalcet sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroarene moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学的研究の応用
Upacicalcet sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.
Biology: Research focuses on its effects on parathyroid hormone secretion and calcium homeostasis.
Medicine: Clinical studies investigate its efficacy and safety in treating secondary hyperparathyroidism in dialysis patients.
Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors
作用機序
Upacicalcet sodium acts as a positive allosteric modulator of the calcium-sensing receptor on parathyroid cells. By binding to this receptor, it enhances the receptor’s sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This mechanism helps maintain calcium homeostasis in the body and reduces the complications associated with secondary hyperparathyroidism .
類似化合物との比較
Upacicalcet sodium is unique compared to other calcimimetic agents due to its specific binding site and molecular structure. Similar compounds include:
Cinacalcet: Another calcimimetic agent used to treat secondary hyperparathyroidism, but with a different binding profile.
Etelcalcetide: A peptide-based calcimimetic with a distinct mechanism of action.
Evocalcet: A newer calcimimetic with improved pharmacokinetic properties. This compound’s unique binding to the amino acid site of the calcium-sensing receptor distinguishes it from these other compounds
特性
CAS番号 |
2052969-18-1 |
---|---|
分子式 |
C11H13ClN3NaO6S |
分子量 |
373.75 g/mol |
IUPAC名 |
sodium;3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |
InChIキー |
KUQQRUUFBPFDOW-QRPNPIFTSA-M |
異性体SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+] |
正規SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。